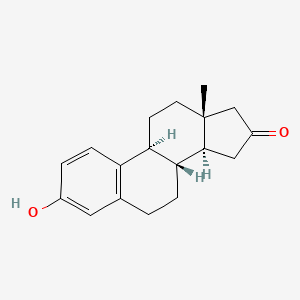

3-Hydroxy-estra-1,3,5(10)-trien-16-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxyestra-1,3,5(10)-trien-16-one is a 3-hydroxy steroid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anticancer Applications

Antineoplastic Properties

Recent studies have highlighted the potential of 3-Hydroxy-estra-1,3,5(10)-trien-16-one derivatives as anticancer agents. For instance, the synthesis of ferrocene complexes linked to this compound has shown promise in targeting hormone-dependent breast cancer. These complexes exhibit favorable properties such as high selective index and reduced toxicity compared to traditional chemotherapeutics like cisplatin . The introduction of ferrocene enhances the stability and efficacy of the steroid framework against cancer cells.

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects involves interaction with estrogen receptors. Modifications at the C16 position of the steroid structure have been associated with increased cytotoxicity and altered receptor binding profiles. Notably, compounds with a 16α-hydroxyl group have demonstrated enhanced antiproliferative effects against various cancer cell lines .

Structural Insights and Synthesis

Crystal Structure Analysis

The crystal structure of 16-ferrocenylmethyl-3β-hydroxyestra-1,3,5(10)-trien-17-one has been elucidated through single-crystal X-ray diffraction techniques. This analysis revealed significant stereochemical configurations that may influence biological activity. The presence of a ferrocenylmethyl group at the C16 position creates a new stereogenic center that alters the compound's interaction with biological targets .

Synthesis Techniques

The synthesis of this compound derivatives typically involves multi-step organic reactions starting from estrone or other steroid precursors. Catalytic hydrogenation methods are often employed to introduce functional groups that enhance biological activity while maintaining structural integrity .

Metabolic Pathways

Metabolism Studies

Research into the metabolic fate of this compound indicates that it undergoes extensive biotransformation in vivo. Studies on rabbits have identified various urinary metabolites, suggesting that glucuronidation plays a key role in its metabolism. The conversion to glucosiduronate forms may facilitate excretion and reduce systemic toxicity .

Implications for Drug Development

Understanding the metabolic pathways is crucial for optimizing the pharmacokinetic properties of this compound. By modifying structural elements to enhance stability or alter metabolic rates, researchers can improve therapeutic efficacy and reduce side effects associated with hormone-based therapies .

Case Studies and Research Findings

Propiedades

Número CAS |

3601-97-6 |

|---|---|

Fórmula molecular |

C18H22O2 |

Peso molecular |

270.4 g/mol |

Nombre IUPAC |

(8S,9S,13R,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C18H22O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,15-17,19H,2,4,6-7,9-10H2,1H3/t15-,16-,17+,18-/m1/s1 |

Clave InChI |

VUQQUDLAAJRNMK-ZJPYXAASSA-N |

SMILES |

CC12CCC3C(C1CC(=O)C2)CCC4=C3C=CC(=C4)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CCC4=C3C=CC(=C4)O |

SMILES canónico |

CC12CCC3C(C1CC(=O)C2)CCC4=C3C=CC(=C4)O |

Key on ui other cas no. |

3601-97-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.